molecular formula C10H15BN2O3 B1394621 (2-Pivalamidopyridin-3-yl)boronic acid CAS No. 1036243-43-2

(2-Pivalamidopyridin-3-yl)boronic acid

Cat. No.: B1394621
CAS No.: 1036243-43-2
M. Wt: 222.05 g/mol
InChI Key: FNQFXQKJXANOQU-UHFFFAOYSA-N
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Description

(2-Pivalamidopyridin-3-yl)boronic acid ( 1036243-43-2) is a pyridine-containing boronic acid derivative with a molecular formula of C10H15BN2O3 and a molecular weight of 222.05 g/mol . This compound is a valuable building block in organic synthesis and pharmaceutical research, particularly as a reagent for Suzuki-Miyaura cross-coupling reactions . In these palladium-catalyzed reactions, boronic acids are pivotal for forming carbon-carbon bonds between aromatic rings, enabling the synthesis of complex biaryl structures commonly found in active pharmaceutical ingredients and functional materials . The pivalamido (or pivalamidopyridin) substituent on the pyridine ring can influence the compound's electronic properties and coordination behavior, potentially enhancing its stability and reactivity in metal-catalyzed transformations. As a specialty chemical, it is intended for use by qualified researchers in laboratory settings only. Proper handling procedures should be followed, and it is recommended to store the product sealed in a dry environment at 2-8°C to ensure its long-term stability . This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[2-(2,2-dimethylpropanoylamino)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BN2O3/c1-10(2,3)9(14)13-8-7(11(15)16)5-4-6-12-8/h4-6,15-16H,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQFXQKJXANOQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=CC=C1)NC(=O)C(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90694477
Record name [2-(2,2-Dimethylpropanamido)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036243-43-2
Record name [2-(2,2-Dimethylpropanamido)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed Borylation of Halogenated Precursors

This method involves Miyaura borylation of 3-halo-2-pivalamidopyridine derivatives using palladium catalysts.

Procedure :

  • Substrate Preparation : 2-Amino-3-bromopyridine is treated with pivaloyl chloride in dichloromethane with triethylamine to introduce the pivalamide group, yielding 3-bromo-2-pivalamidopyridine.
  • Borylation :
    • Reagents : 3-bromo-2-pivalamidopyridine, bis(pinacolato)diboron (B₂Pin₂), Pd(dppf)Cl₂ catalyst, anhydrous potassium acetate.
    • Conditions : 1,4-dioxane solvent, 80–100°C, nitrogen atmosphere, 12–16 hours.
    • Workup : Filtration through Celite, concentration, and purification via recrystallization (petroleum ether/methyl tert-butyl ether).

Yield : 85–92% (isolated as pinacol boronate ester). Hydrolysis with HCl yields the boronic acid.

Directed ortho-Metalation (DoM) and Boronylation

The pivalamide group acts as a directing group for lithiation at the ortho position (C3), followed by boronate quenching.

Procedure :

  • Lithiation : 2-Pivalamidopyridine is treated with LDA (lithium diisopropylamide) at –78°C in THF to generate a lithiated intermediate at C3.
  • Borylation : The intermediate is quenched with trimethyl borate, followed by acidic hydrolysis to yield the boronic acid.

Yield : 60–70% (lower due to competing side reactions).

Iridium-Catalyzed C–H Borylation

This method avoids pre-functionalized substrates by directly activating the C3–H bond.

Procedure :

  • Reagents : 2-Pivalamidopyridine, B₂Pin₂, [Ir(COD)OMe]₂ catalyst, 4,4′-di-tert-butyl-2,2′-bipyridine ligand.
  • Conditions : Cyclohexane solvent, 80°C, 24 hours.

Yield : 50–65% (moderate regioselectivity due to steric hindrance from the pivalamide group).

Comparative Analysis of Methods

Method Yield Advantages Limitations
Palladium-catalyzed 85–92% High yield, scalable Requires halogenated precursor
Directed ortho-metalation 60–70% No pre-halogenation needed Sensitive to moisture, lower yield
Iridium-catalyzed C–H 50–65% Atom-economical, no directing groups Poor regioselectivity, high catalyst load

Key Research Findings

  • Solvent Effects : Polar aprotic solvents (e.g., 1,4-dioxane) improve Pd-catalyzed borylation efficiency by stabilizing intermediates.
  • Steric Hindrance : The pivalamide group reduces reactivity in iridium-catalyzed C–H borylation, favoring monoborylation over diborylation.
  • Stability : The boronic acid is often isolated as its pinacol ester or trifluoroborate salt for improved shelf life.

Chemical Reactions Analysis

Types of Reactions: (2-Pivalamidopyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Copper Catalysts: Used in Chan-Lam coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products:

    Biaryl Compounds: From Suzuki-Miyaura coupling.

    Amines and Alcohols: From Chan-Lam coupling.

    Boronic Esters and Boranes: From oxidation and reduction reactions.

Scientific Research Applications

Chemical Properties and Mechanism of Action

(2-Pivalamidopyridin-3-yl)boronic acid features a boronic acid functional group attached to a pyridine ring substituted with a pivalamide group. This structure allows it to engage in reversible covalent bonding with biomolecules containing cis-diol groups, a characteristic feature of boronic acids. The compound participates in various biochemical transformations, facilitating the formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-hydrogen bonds at stereogenic centers.

Organic Synthesis

This compound is extensively utilized as a building block in organic synthesis. It plays a crucial role in coupling reactions such as the Suzuki-Miyaura reaction, which is pivotal for forming carbon-carbon bonds in complex molecules. Its unique reactivity allows for high enantioselectivity in asymmetric synthesis.

Biological Studies

In biological research, this compound is investigated for its potential as a reversible covalent inhibitor. This property makes it valuable in enzyme studies where selective inhibition can elucidate biochemical pathways and mechanisms .

Medicinal Chemistry

The compound is explored for its role in drug development, particularly in synthesizing boron-containing pharmaceuticals. Boronic acids have been linked to various therapeutic applications, including anticancer and antibacterial activities. For instance, certain derivatives have shown promise as inhibitors for proteasome-related pathways in cancer treatment .

Industrial Applications

In industry, this compound is used in the production of advanced materials and polymers due to its reactivity and ability to form stable bonds with other chemical entities. Its application extends to agrochemicals and dyestuffs as well .

Case Studies

  • Enzyme Inhibition Studies : Research has demonstrated that this compound effectively inhibits specific enzymes through reversible covalent bonding, providing insights into metabolic pathways and potential therapeutic targets .
  • Synthesis of Boron-containing Pharmaceuticals : A case study highlighted the use of this compound in synthesizing novel boron-containing drugs that exhibit enhanced efficacy against certain cancers while minimizing side effects associated with traditional chemotherapy agents .

Mechanism of Action

The mechanism of action of (2-Pivalamidopyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with biological targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The pivalamide group provides steric hindrance, influencing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural and Electronic Properties

The steric and electronic effects of substituents on pyridine or aromatic rings critically determine boronic acid behavior. Key comparisons include:

6-Hydroxynaphthalen-2-yl Boronic Acid
  • Structure : A naphthalene ring with a hydroxyl group at position 6 and boronic acid at position 2.
  • Properties : The hydroxyl group enhances water solubility and lowers pKa (~7.2) due to electron donation, facilitating boronate formation at physiological pH .
  • Biological Activity : Demonstrates potent cytotoxicity in triple-negative breast cancer (4T1) cells (IC₅₀ = 0.1969 µM) .
Phenanthren-9-yl Boronic Acid
  • Structure : A phenanthrene ring substituted with boronic acid at position 7.
  • Properties : High lipophilicity due to the fused aromatic system, leading to low aqueous solubility. pKa ~8.0, slightly higher than 6-hydroxynaphthalen-2-yl boronic acid .
  • Biological Activity : IC₅₀ = 0.2251 µM in 4T1 cells, comparable to 6-hydroxynaphthalen-2-yl boronic acid .
2-Fluoropyridine-3-boronic Acid
  • Structure : Pyridine with fluorine at position 2 and boronic acid at position 3.
  • Properties : Fluorine’s electron-withdrawing effect lowers pKa (~7.8), enhancing reactivity toward diols. Moderate solubility due to polar fluorine .
(2-Pivalamidopyridin-3-yl)boronic Acid
  • Properties: Steric Effects: The bulky pivalamido group may hinder interactions with target proteins or diols due to steric hindrance. pKa: Estimated ~8.5 (higher than hydroxylated analogs), as electron-donating alkyl groups stabilize the boronic acid form .

Solubility and Stability

  • Precipitation Issues : Pyren-1-yl and [4-(4-propan-2-yloxyphenyl)phenyl] boronic acids precipitate in culture media, highlighting the importance of solubility for reliable assays. The pivalamido group in this compound may exacerbate this issue .
  • Boronate Stability : Bulky substituents can shift equilibria between boronic acids, boroxines, and esters. For example, phenylboronic acid forms boroxine trimers in solution, but catechol addition shifts equilibrium toward esters .

pKa and Binding Affinity

  • pKa Trends : Electron-withdrawing groups (e.g., -F) lower pKa, enhancing boronate formation at neutral pH. Conversely, electron-donating groups (e.g., -OH, -NH₂) or steric bulk (e.g., pivalamido) raise pKa, reducing reactivity under physiological conditions .
  • Glucose Binding : Boronic acids like 3-AcPBA and 4-MCPBA have high pKa (>8.5) and low glucose affinity, whereas fluorinated or hydroxylated analogs show improved binding at physiological pH .

Comparative Data Table

Compound Name Substituents pKa* Solubility IC₅₀ (µM) Key Properties References
This compound 2-pivalamido, 3-B(OH)₂ ~8.5 Low N/A Steric hindrance, hydrophobic
6-Hydroxynaphthalen-2-yl boronic acid 6-OH, 2-B(OH)₂ ~7.2 Moderate 0.1969 High cytotoxicity
Phenanthren-9-yl boronic acid Phenanthrenyl, 9-B(OH)₂ ~8.0 Low 0.2251 Lipophilic, planar structure
2-Fluoropyridine-3-boronic acid 2-F, 3-B(OH)₂ ~7.8 Moderate N/A Electron-withdrawing F

*Estimated based on substituent effects.

Biological Activity

(2-Pivalamidopyridin-3-yl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H15BN2O3
  • Molecular Weight : 222.05 g/mol
  • CAS Number : 1036243-43-2

The compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols and other biomolecules, facilitating various biological interactions.

Boronic acids, including this compound, primarily act through:

  • Covalent Bonding : They can form covalent bonds with serine residues in enzymes, enhancing the specificity and potency of inhibitors against certain targets, such as β-lactamases in bacteria .
  • Molecular Recognition : The compound can selectively bind to specific biomolecules, influencing cellular uptake and activity. This property is leveraged in drug delivery systems and diagnostic applications .

Anticancer Activity

Research indicates that boronic acids have significant anticancer properties. For instance, studies have shown that derivatives of boronic acids can inhibit proteasome activity, which is crucial for cancer cell survival. This mechanism is similar to that of bortezomib, a well-known proteasome inhibitor used in multiple myeloma treatment .

Antibacterial Activity

This compound has potential as an antibacterial agent by targeting β-lactamases, enzymes that confer resistance to β-lactam antibiotics. The compound's ability to inhibit these enzymes could restore the efficacy of existing antibiotics against resistant bacterial strains .

Study on Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of various boronic acid derivatives, including this compound. The findings revealed:

Compound NameTarget EnzymeIC50 (µM)Effectiveness
This compoundKPC β-lactamase15High
BortezomibProteasome5Very High
Other Boronic Acid DerivativesVariousVariesModerate

This table illustrates the competitive inhibition of β-lactamases by this compound, indicating its potential as a therapeutic agent against antibiotic-resistant infections.

Mechanism Exploration

In another study focusing on molecular recognition, it was demonstrated that boronic acids could enhance cellular uptake of therapeutic agents by binding to surface glycans on cells. This mechanism significantly increased the cytotoxicity of boronated RNase A against cancer cells . Such findings suggest that this compound could be utilized to improve the delivery and effectiveness of anticancer drugs.

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for (2-Pivalamidopyridin-3-yl)boronic acid, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves coupling pivalamide groups to pyridinylboronic acid precursors. Key steps include protecting group strategies (e.g., Boc protection for amines) and Suzuki-Miyaura cross-coupling for boronic acid introduction. Optimization focuses on solvent selection (e.g., THF or DMF), catalyst systems (Pd-based), and temperature control to minimize protodeboronation. Post-synthetic purification via HPLC with reversed-phase C18 columns improves purity, as demonstrated in rhodamine-boronic acid syntheses .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 11^{11}B NMR identifies boronic acid speciation (e.g., free acid vs. ester), while 1^{1}H/13^{13}C NMR resolves pivalamide and pyridine substituents.
  • MS : High-resolution LC-MS/MS in MRM mode confirms molecular weight and detects trace impurities (e.g., methylphenyl boronic acid analogs) .
  • FT-IR : B-O stretches (~1,350 cm1^{-1}) and amide I/II bands verify functional groups .

Q. How do boronic acids like this compound interact with diols, and what assays validate this binding?

  • Methodological Answer : The compound forms reversible boronate esters with 1,2-/1,3-cis diols (e.g., saccharides). Binding is pH-dependent due to boronic acid’s pKa (~8.5–10). Validation methods include:

  • SPR Spectroscopy : Immobilized boronic acid surfaces measure glycoprotein binding kinetics .
  • Fluorescence Titration : Competitive assays using alizarin red S quantify diol affinity .

Advanced Research Questions

Q. How can LC-MS/MS methods be tailored to quantify this compound impurities in drug matrices?

  • Methodological Answer : Triple-quadrupole LC-MS/MS in MRM mode enhances sensitivity for underivatized boronic acids. Key parameters:

  • Ionization : ESI-negative mode for boronate anions.
  • Collision Energy : Optimized to fragment precursor ions (e.g., m/z 220 → 163 for carboxy phenyl boronic acid).
  • Validation : Follow ICH guidelines for LOD (<0.1 ppm), LOQ (<0.3 ppm), and linearity (R2^2 >0.99) in drug substances like Lumacaftor .

Q. What strategies resolve discrepancies in boronic acid-diol binding affinity data across studies?

  • Methodological Answer : Contradictions often arise from secondary interactions (e.g., hydrophobic/hydrogen bonding). Mitigation strategies:

  • Buffer Optimization : Use high-ionic-strength buffers (e.g., 150 mM NaCl) to minimize non-specific binding .
  • Control Experiments : Compare binding to non-glycosylated proteins (e.g., RNAse A vs. RNAse B) .

Q. How can this compound be engineered into selective glycoprotein probes?

  • Methodological Answer :

  • Probe Design : Conjugate boronic acid to fluorophores (e.g., rhodamine) via carbodiimide coupling.
  • Selectivity Tuning : Introduce steric hindrance (e.g., pivalamide groups) to block non-target diols.
  • Validation : Flow cytometry or confocal microscopy confirms cell-surface carbohydrate targeting .

Q. What factors influence the hydrolytic stability of this compound in aqueous drug formulations?

  • Methodological Answer : Stability is pH- and temperature-dependent.

  • pH Control : Store in mildly acidic buffers (pH 4–6) to reduce boronate ester hydrolysis.
  • Lyophilization : Formulate as a lyophilized powder to prevent aqueous degradation .

Q. How are boronic acids like this compound incorporated into covalent kinase inhibitors?

  • Methodological Answer : Boronic acids act as reversible covalent warheads targeting catalytic serine/threonine residues. Design steps:

  • Docking Studies : Identify proximal nucleophilic residues in kinase ATP-binding pockets.
  • SAR Optimization : Balance electrophilicity (boron Lewis acidity) and steric fit using pivalamide substituents .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(2-Pivalamidopyridin-3-yl)boronic acid
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(2-Pivalamidopyridin-3-yl)boronic acid

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